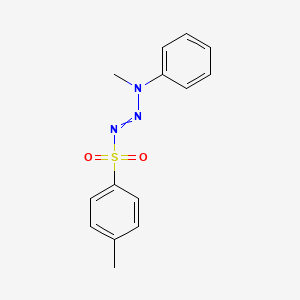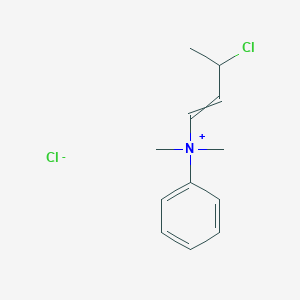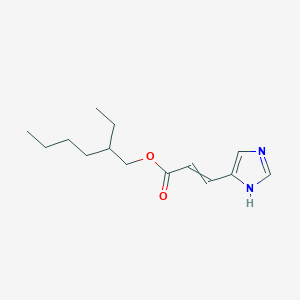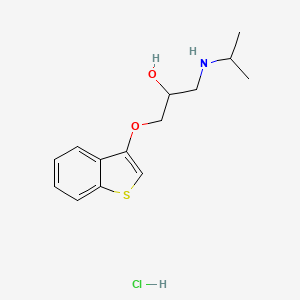
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The unique structure of this compound allows it to interact with specific receptors in the body, leading to its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride typically involves the following steps:
Formation of the Benzo(b)thien-3-yloxy Intermediate: This step involves the reaction of a benzo[b]thiophene derivative with an appropriate reagent to introduce the oxy group at the 3-position.
Amination: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the amino group at the 3-position of the propanol chain.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce thiol derivatives.
科学研究应用
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of G-protein-coupled receptor signaling pathways.
相似化合物的比较
Similar Compounds
Propranolol: A widely used beta-blocker with a similar mechanism of action.
Atenolol: Another beta-blocker with a different pharmacokinetic profile.
Metoprolol: Known for its selectivity towards beta-1 adrenergic receptors.
Uniqueness
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties. Its benzo[b]thiophene moiety and the presence of the isopropylamino group contribute to its unique receptor binding characteristics and therapeutic potential.
属性
CAS 编号 |
71572-73-1 |
|---|---|
分子式 |
C14H20ClNO2S |
分子量 |
301.8 g/mol |
IUPAC 名称 |
1-(1-benzothiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO2S.ClH/c1-10(2)15-7-11(16)8-17-13-9-18-14-6-4-3-5-12(13)14;/h3-6,9-11,15-16H,7-8H2,1-2H3;1H |
InChI 键 |
HBVCMIIPJBDOES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CSC2=CC=CC=C21)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



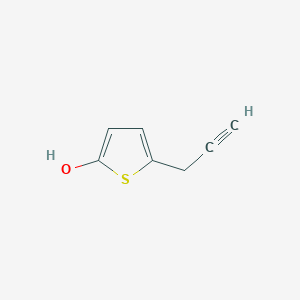
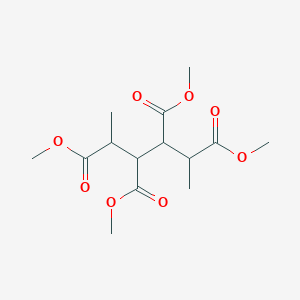


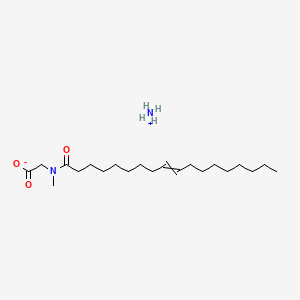
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
